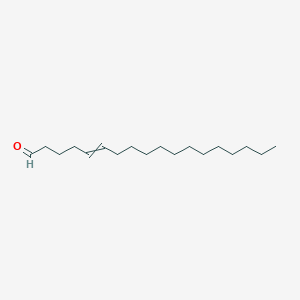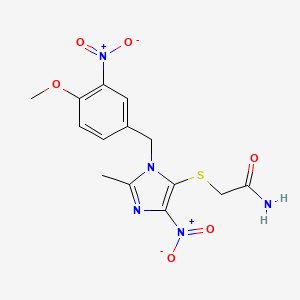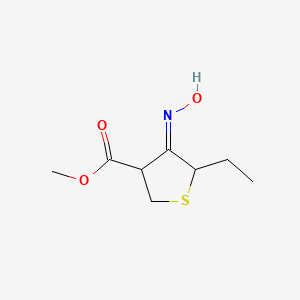
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a carboxylic acid group, an ethyl group, a hydroxyimino group, and a methyl ester group attached to the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides and strong bases like sodium hydride.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the compound with hydroxylamine hydrochloride under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the hydroxyimino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophenes.
科学的研究の応用
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
Thiophene-3-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
5-Chlorothiophene-2-carboxylic acid: Contains a chlorine substituent instead of the ethyl and hydroxyimino groups.
Uniqueness
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
methyl (4Z)-5-ethyl-4-hydroxyiminothiolane-3-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-3-6-7(9-11)5(4-13-6)8(10)12-2/h5-6,11H,3-4H2,1-2H3/b9-7- |
InChIキー |
RUCXHNGFLVBCSH-CLFYSBASSA-N |
異性体SMILES |
CCC1/C(=N\O)/C(CS1)C(=O)OC |
正規SMILES |
CCC1C(=NO)C(CS1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


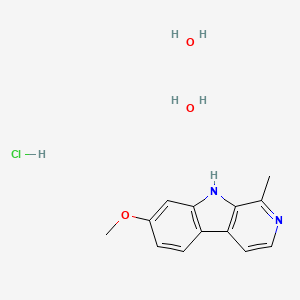
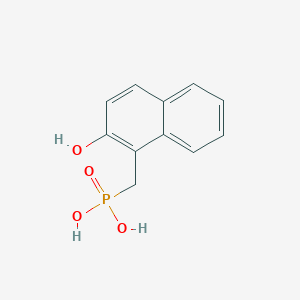
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
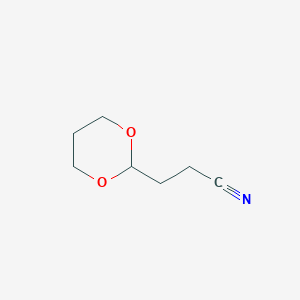
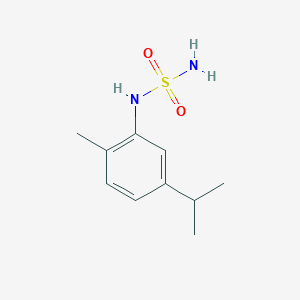
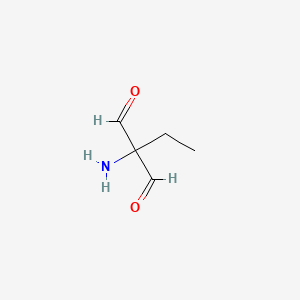

![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
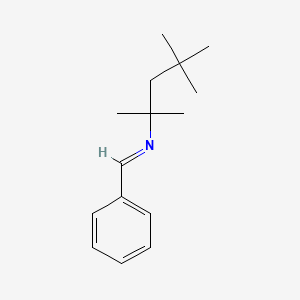
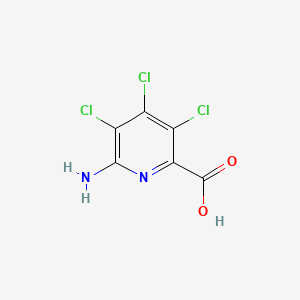
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
